Decyl hydrogen phthalate
Overview
Description
Decyl hydrogen phthalate is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Phthalates, including decyl hydrogen phthalate, are known to be endocrine-disrupting chemicals . They primarily target the endocrine system , affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can also interact with the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates, including this compound, can induce alterations in various biochemical pathways. For instance, they can modify the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .
Pharmacokinetics
Phthalates are known to have short biological half-lives, indicating that their bio-metabolism in the human body is relatively quick .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its endocrine-disrupting properties. It can dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis at multiple levels . This can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its degradation in aquatic environments can be influenced by the presence of certain bacterial strains . Moreover, its toxicity can be modulated by environmental conditions, as seen in studies on aquatic organisms .
Biochemical Analysis
Biochemical Properties
Decyl hydrogen phthalate plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and biological context .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects and influence biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with decanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure the reaction proceeds to completion. The general reaction is as follows:
Phthalic anhydride+Decanol→Decyl hydrogen phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a reflux condenser to maintain the reaction temperature and ensure the removal of water formed during the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Decyl hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and decanoic acid.
Reduction: It can be reduced to form decyl alcohol and phthalic acid.
Substitution: It can undergo nucleophilic substitution reactions where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Phthalic acid and decanoic acid.
Reduction: Decyl alcohol and phthalic acid.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Decyl hydrogen phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
- Butyl benzyl phthalate
Uniqueness
Decyl hydrogen phthalate is unique due to its longer alkyl chain compared to other phthalates, which imparts different physical and chemical properties. This longer chain enhances its flexibility and durability as a plasticizer, making it suitable for specific industrial applications where these properties are desired.
Properties
IUPAC Name |
2-decoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCILUKYGHITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885271 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-60-4 | |
Record name | 1-Decyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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